IMPDH2 Inhibition: Potency vs. Mycophenolic Acid
5-Amino-2-piperidin-1-yl-benzamide demonstrates direct inhibitory activity against human IMPDH2, a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer therapies [1]. In biochemical assays, it exhibits a Ki of 240 nM against IMPDH2, which is approximately 5-fold less potent than mycophenolic acid (MPA), the active metabolite of the clinical immunosuppressant mycophenolate mofetil, which has a reported Ki of 46 nM against IMPDH2 [2]. This places the compound in a distinct potency class—it is a moderate IMPDH2 binder rather than a high-affinity inhibitor. For comparison, mycophenolic adenosine esters show Ki values of 102 nM and 231 nM, which are within a similar range to this compound [2]. The compound's Ki values of 430 nM and 440 nM in related assays further define its activity range [1]. This moderate affinity may be advantageous in applications where full IMPDH blockade is undesirable, such as in selective anti-parasitic or anti-viral screening campaigns.
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 46 nM; Mycophenolic adenosine ester (d): Ki = 102 nM; Mycophenolic adenosine ester (l): Ki = 231 nM |
| Quantified Difference | ~5.2-fold less potent than MPA; comparable to adenosine esters |
| Conditions | Recombinant human IMPDH2; IMP or NAD as substrate; spectrophotometric method |
Why This Matters
This quantitative activity profile defines the compound as a moderate-affinity IMPDH ligand, which is critical for selecting the correct concentration range in target-based assays and for designing analogs with improved selectivity.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50421763. Accessed 2026. View Source
- [2] Table 3. Selected Inhibitors of IMPDH. PMC, 2024. View Source
